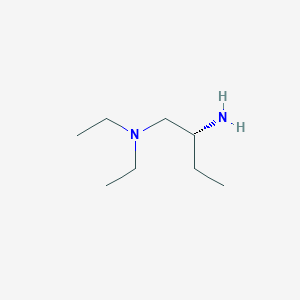

(2R)-1-N,1-N-diethylbutane-1,2-diamine

Descripción

(2R)-1-N,1-N-Diethylbutane-1,2-diamine is a chiral diamine featuring a four-carbon backbone (butane) with two amine groups at positions 1 and 2. The first nitrogen (N1) is substituted with two ethyl groups, while the second nitrogen (N2) is unsubstituted. The (2R) configuration denotes the stereochemistry at carbon 2, influencing its spatial arrangement and reactivity. This compound belongs to a broader class of vicinal diamines, which are pivotal in asymmetric catalysis, pharmaceutical design, and ligand synthesis .

Propiedades

Número CAS |

16250-34-3 |

|---|---|

Fórmula molecular |

C8H20N2 |

Peso molecular |

144.26 g/mol |

Nombre IUPAC |

(2R)-1-N,1-N-diethylbutane-1,2-diamine |

InChI |

InChI=1S/C8H20N2/c1-4-8(9)7-10(5-2)6-3/h8H,4-7,9H2,1-3H3/t8-/m1/s1 |

Clave InChI |

DFSMJKLTTCAJDF-MRVPVSSYSA-N |

SMILES |

CCC(CN(CC)CC)N |

SMILES isomérico |

CC[C@H](CN(CC)CC)N |

SMILES canónico |

CCC(CN(CC)CC)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Ethyl vs. Methyl Substituents

- Example Compound : (S)-N1,3-Dimethylbutane-1,2-diamine (8g, )

- Structure : Butane backbone with methyl groups at N1 and C3.

- Boiling Point : 72–74°C at 30 mmHg, lower than expected for diethyl analogs due to reduced molecular weight .

- NMR Shifts : Methyl groups at N1 appear as singlets near δ 2.2–2.5 ppm in $^1$H NMR, distinct from the ethyl group’s triplet (δ ~1.0 ppm, CH3) and quartet (δ ~2.5–3.0 ppm, CH2) .

Ethyl vs. Aromatic Substituents

- Example Compound: (1R,2R)-1,2-Diphenyl-N1,N2-di(quinolin-8-yl)ethane-1,2-diamine (L8, ) Structure: Ethane backbone with bulky quinoline and phenyl groups. Steric Effects: Bulky substituents enhance enantioselectivity in catalysis but reduce solubility in polar solvents. Applications: Used in iron-catalyzed oxidative coupling reactions, whereas diethyl-substituted diamines are more suited for small-molecule interactions due to lower steric hindrance .

Stereochemical and Conformational Flexibility

Butane vs. Cyclohexane Backbones

Ethane vs. Butane Backbones

Antiviral and Anticancer Potential

- Example Compound: (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine () Mechanism: Binds to viral spike proteins, analogous to hydroxychloroquine. Safety Profile: Bulky substituents reduce off-target effects but may limit bioavailability compared to diethyl-substituted diamines, which have improved membrane permeability .

Example Compound : (1R,2R)-Cyclopentane-1,2-diamine Dihydrochloride ()

Palladium-Catalyzed Coupling

Reductive Amination

Data Tables

Table 1: Physical Properties of Selected Diamines

| Compound | Backbone | Substituents | Boiling Point (°C) | $^1$H NMR (δ, ppm) | Application |

|---|---|---|---|---|---|

| (2R)-1-N,1-N-Diethylbutane-1,2-diamine | Butane | N1: Diethyl | ~90–95 (est.) | 1.0 (t), 2.5–3.0 (q) | Catalysis, Pharmaceuticals |

| (S)-N1,3-Dimethylbutane-1,2-diamine | Butane | N1: Methyl, C3: Methyl | 72–74 (30 mmHg) | 2.2–2.5 (s, CH3) | Ligand Synthesis |

| (1R,2R)-N,N′-Dimethyl-1,2-diphenylethane | Ethane | N,N′-Dimethyl, Phenyl | N/A | 3.1 (s, N-CH3), 7.2–7.4 (m) | Asymmetric Catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.